molecular formula C24H28N4O10S B1600155 Amoxicillin and clavulanic acid CAS No. 79198-29-1

Amoxicillin and clavulanic acid

カタログ番号: B1600155
CAS番号: 79198-29-1
分子量: 564.6 g/mol
InChIキー: QJVHTELASVOWBE-AGNWQMPPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アモキシシリン・クラブラネートは、さまざまな細菌感染症の治療に使用される組み合わせ抗生物質です。ペニシリン系抗生物質であるアモキシシリンと、ベータラクタマーゼ阻害剤であるクラブラネートカリウムで構成されています。 アモキシシリンは細菌細胞壁の合成を阻害することにより作用し、クラブラネートカリウムは細菌がアモキシシリンに対して耐性になるのを防ぎます .

2. 製法

合成経路と反応条件: アモキシシリンとクラブラネートカリウムの調製には、いくつかのステップが含まれます。 このプロセスには、通常、主要成分と副成分の混合、粒子の圧縮、ふるい分け、粒子の繰り返し圧縮、錠剤化、コーティングが含まれます . アモキシシリンの合成には、6-アミノペニシラン酸とさまざまなアシル化剤の反応が関与し、クラブラネートカリウムはストレプトマイセス・クラブリゲルスを発酵させることで得られます .

工業生産方法: 工業的な環境では、アモキシシリンとクラブラネートカリウムの錠剤の生産には、ペレチングと錠剤化のプロセスを正確に制御することが必要です。 この方法は、新しいコーティング技術を導入することで、湿度管理の問題と製品の不安定性を克服し、薬物の品質を高め、生産効率を向上させます .

化学反応の分析

反応の種類: アモキシシリン・クラブラネートは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、ベータラクタマーゼ阻害剤、アシル化剤、さまざまな溶媒が含まれます。 これらの反応は通常、化合物の安定性を確保するために、制御された温度とpH条件下で行われます .

主な生成物: これらの反応から生成される主な生成物には、アモキシシリンとクラブラネートカリウムのさまざまな分解生成物が含まれ、これらの分解生成物はしばしば細菌に対して不活性です .

4. 科学研究への応用

アモキシシリン・クラブラネートは、次のような幅広い科学研究に利用されています。

科学的研究の応用

Medical Uses

Amoxicillin and clavulanic acid is indicated for a range of infections, including:

  • Respiratory Tract Infections : Effective against pathogens like Streptococcus pneumoniae and Haemophilus influenzae, it is commonly used for conditions such as:
    • Acute otitis media (AOM)
    • Sinusitis
    • Community-acquired pneumonia
  • Skin and Soft Tissue Infections : It treats infections caused by Staphylococcus aureus and Escherichia coli.
  • Urinary Tract Infections (UTIs) : Particularly effective against E. coli and Klebsiella species.
  • Dental Infections : Used for infections stemming from dental procedures or conditions like periodontitis.
  • Animal Bites : Recommended for prophylaxis and treatment of infections resulting from animal bites due to the risk of Pasteurella multocida infection.

Treatment of Acute Otitis Media

A significant body of research indicates that amoxicillin-clavulanate is effective in treating AOM, especially when caused by resistant strains of S. pneumoniae. A study comparing high-dose formulations (90/6.4 mg/kg/day) showed improved eradication rates of resistant strains compared to standard doses .

Study TypePopulationOutcome
Randomized Controlled TrialPediatric patients with AOMHigher clinical response rates compared to cephalosporins
Non-comparative TrialChildren with penicillin-resistant strainsHigh eradication rates observed

Use in Respiratory Infections

Amoxicillin-clavulanate has been shown to be effective against lower respiratory tract infections caused by various pathogens, including Klebsiella pneumoniae and Moraxella catarrhalis. It is often preferred over other antibiotics in cases where resistance is suspected .

Case Study: Treatment of Complicated UTIs

In a cohort study involving patients with complicated UTIs, amoxicillin-clavulanate demonstrated a high success rate in eradicating infections caused by resistant bacteria. The study tracked clinical outcomes over a 30-day period, showing a significant reduction in symptoms and bacterial load .

Case Study: Management of Skin Infections

A randomized trial assessed the efficacy of amoxicillin-clavulanate in treating skin and soft tissue infections compared to vancomycin. Results indicated similar efficacy but with fewer side effects associated with amoxicillin-clavulanate, making it a favorable option for outpatient management .

Safety Profile

Amoxicillin-clavulanate is generally well-tolerated, with adverse events reported in approximately 3.6% of cases, primarily mild gastrointestinal disturbances . The incidence of serious adverse events remains low, making it suitable for use in diverse patient populations.

作用機序

アモキシシリンは、ペニシリン結合タンパク質(PBP)に結合することにより、細菌細胞壁の合成を阻害します。これにより、細菌細胞壁におけるペプチドグリカン合成の最終的なトランスペプチダーゼ反応が阻害されます。 この阻害は、安定した細胞壁の形成を防ぎ、細菌細胞の溶解につながります . クラブラネートカリウムは、アモキシシリンを不活性化するベータラクタマーゼに結合して阻害することで、アモキシシリンの活性スペクトルを広げます .

類似化合物:

独自性: アモキシシリン・クラブラネートは、ペニシリン系抗生物質とベータラクタマーゼ阻害剤を組み合わせているため、ベータラクタマーゼ産生菌に対しても有効です。 この組み合わせにより、活性スペクトルが広がり、耐性菌感染症の治療に役立つ選択肢となります .

生物活性

Amoxicillin and clavulanic acid, commonly known as co-amoxiclav, represent a significant advancement in antibiotic therapy, particularly for infections caused by beta-lactamase-producing bacteria. This article explores their biological activity, including pharmacodynamics, clinical efficacy, case studies, and adverse effects.

Amoxicillin is a broad-spectrum penicillin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Clavulanic acid is a beta-lactamase inhibitor that protects amoxicillin from degradation by beta-lactamase enzymes produced by resistant bacteria. This combination enhances the antibacterial spectrum of amoxicillin, making it effective against beta-lactamase-producing strains of bacteria.

2. Pharmacokinetics

Both this compound exhibit favorable pharmacokinetic properties:

  • Absorption : Both compounds are well absorbed after oral administration, with clavulanic acid having similar pharmacokinetic characteristics to amoxicillin.
  • Distribution : They are widely distributed in body tissues and fluids.
  • Elimination : The elimination half-lives are approximately 1.2 hours for amoxicillin and 0.8 hours for clavulanic acid .

3. Clinical Efficacy

A meta-analysis of multiple studies demonstrated that the combination of this compound significantly reduces the incidence of infectious complications following dental procedures compared to placebo . The relative risk (RR) for developing infections was found to be 0.215 (p<0.001), indicating a substantial protective effect.

Table 1: Efficacy in Various Infections

Infection TypeEfficacy Rate (%)Comparison Group
Urinary Tract Infections85%Amoxicillin alone
Respiratory Tract Infections90%Cephalosporins
Odontogenic Infections88.2%Clindamycin
Skin and Soft Tissue Infections80%Doxycycline

4. Case Studies on Adverse Effects

While generally well-tolerated, there are notable adverse effects associated with amoxicillin/clavulanic acid:

  • A case study reported a 58-year-old male developing drug-induced pancreatitis after nine days of treatment with amoxicillin/clavulanic acid. The diagnosis was confirmed through elevated serum lipase levels and imaging studies .

Table 2: Summary of Case Reports on Drug-Induced Pancreatitis

Case Study ReferencePatient Age/GenderFindingsOutcome
Chams et al., 201858/MaleElevated lipase; CT confirmed pancreatitisImproved with hydration
Campo et al., 201542/FemaleElevated lipase; CT confirmed pancreatitisImproved with hydration
Galindo et al., 199525/MaleAcute pancreatitis diagnosedImproved with hydration

5. Comparative Studies

In comparative studies, co-amoxiclav has been shown to be at least as effective as other antibiotics like moxifloxacin in treating acute exacerbations of chronic obstructive pulmonary disease (AECOPD) and other infections . The MAESTRAL study indicated non-inferiority between moxifloxacin and co-amoxiclav in terms of clinical outcomes.

6. Conclusion

The combination of this compound is a powerful tool in combating bacterial infections, especially those caused by resistant strains. Its enhanced efficacy against beta-lactamase-producing organisms makes it a preferred choice in various clinical settings. However, awareness regarding potential adverse effects, such as drug-induced pancreatitis, is crucial for safe prescribing practices.

特性

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t9-,10-,11+,14-;6-,7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVHTELASVOWBE-AGNWQMPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74469-00-4 (Parent)
Record name Amoxicillin mixture with Clavulanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80872429
Record name Amoksiclav
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79198-29-1
Record name Amoxicillin-clavulanic acid mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79198-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxicillin mixture with Clavulanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoksiclav
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amoxicillin and clavulanic acid
Reactant of Route 2
Reactant of Route 2
Amoxicillin and clavulanic acid
Reactant of Route 3
Amoxicillin and clavulanic acid
Reactant of Route 4
Amoxicillin and clavulanic acid
Reactant of Route 5
Amoxicillin and clavulanic acid
Reactant of Route 6
Amoxicillin and clavulanic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。